molecular formula C19H30N2O6 B1651265 Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro- CAS No. 1251752-58-5

Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-

Cat. No.: B1651265
CAS No.: 1251752-58-5
M. Wt: 382.5
InChI Key: QCDIFQVKLAIJTJ-ZGFVZBPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-geranyl-5,6-dihydrouridine can be achieved through the photoreduction of uridine in formamide. In this reaction, formamide acts both as a solvent and a reductant. The process involves the exposure of uridine to UV irradiation, which facilitates the reduction of the uridine to dihydrouridine .

Industrial Production Methods: While specific industrial production methods for 5’-O-geranyl-5,6-dihydrouridine are not well-documented, the general approach would involve optimizing the photoreduction process for large-scale production. This would include controlling reaction conditions such as temperature, UV exposure, and the concentration of formamide to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5’-O-Geranyl-5,6-dihydrouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uridine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated nucleoside derivatives.

    Substitution: The geranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products: The major products formed from these reactions include various uridine derivatives with different functional groups, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

5’-O-Geranyl-5,6-dihydrouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-geranyl-5,6-dihydrouridine involves its incorporation into RNA molecules, where it affects the RNA’s structural conformation. The geranyl group provides additional hydrophobic interactions, which can influence the folding and stability of RNA. This compound is also known to inhibit specific enzymes, such as cytidine deaminase, by mimicking the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Uniqueness: 5’-O-Geranyl-5,6-dihydrouridine is unique due to the presence of the geranyl group, which imparts distinct hydrophobic properties and potential for additional interactions within RNA molecules. This makes it a valuable tool for studying RNA modifications and their effects on RNA function and stability.

Properties

CAS No.

1251752-58-5

Molecular Formula

C19H30N2O6

Molecular Weight

382.5

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[(2E)-3,7-dimethylocta-2,6-dienoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C19H30N2O6/c1-12(2)5-4-6-13(3)8-10-26-11-14-16(23)17(24)18(27-14)21-9-7-15(22)20-19(21)25/h5,8,14,16-18,23-24H,4,6-7,9-11H2,1-3H3,(H,20,22,25)/b13-8+/t14-,16-,17-,18-/m1/s1

InChI Key

QCDIFQVKLAIJTJ-ZGFVZBPKSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O)/C)C

SMILES

CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C

Synonyms

JBIR-68

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
Reactant of Route 2
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
Reactant of Route 3
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
Reactant of Route 4
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
Reactant of Route 5
Reactant of Route 5
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
Reactant of Route 6
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-

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